molecular formula C24H16Cl3N3O5 B2794766 (E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522657-58-5

(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No. B2794766
CAS RN: 522657-58-5
M. Wt: 532.76
InChI Key: RKFOOUBLTXHIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C24H16Cl3N3O5 and its molecular weight is 532.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds: Research has focused on synthesizing various derivatives and analogs to explore their chemical properties and potential applications. For example, studies have described the synthesis of PET agents for imaging in Parkinson's disease, highlighting the utility of specific compounds in medical diagnostics (Min Wang et al., 2017). Similarly, efforts to synthesize entacapone, a COMT inhibitor, under mild conditions demonstrate the compound's relevance in therapeutic contexts (ATTIMOGAE SHIVAMURTHY HARISHA et al., 2015).
  • Structural Analysis: Advanced structural analysis, including X-ray diffraction, has been employed to understand the molecular and crystalline structures of related compounds, which is crucial for determining their physical properties and reactivity (Xiang-Shan Wang et al., 2011).

Potential Biological Activities

  • Investigation of Biological Activities: Some studies have aimed at exploring the biological activities of related compounds, such as their potential antitumor, antibacterial, or anticonvulsant effects. For instance, research on substituted 1,3-diphenyl-2-propen-1-ones has explored their spectral properties to infer biological activity potential (M. Ahmed et al., 2007).

Physical Properties

  • Optical and Electronic Properties: The optical and electronic properties of related compounds have been studied, revealing their potential applications in materials science, such as in semiconductors or for nonlinear optical applications. For example, the analysis of linear, second, and third-order nonlinear optical properties of novel chalcone derivatives suggests their suitability for semiconductor devices (M. Shkir et al., 2019).

Supramolecular Chemistry

  • Supramolecular Arrangements: The influence of substituents on the molecular and supramolecular architectures of compounds has been a subject of research, indicating the role of molecular functionalities in determining the crystal networks and intermolecular interactions (J. T. D. Silva et al., 2015).

properties

IUPAC Name

(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3N3O5/c1-34-22-10-14(9-19(27)23(22)35-13-15-4-2-3-5-18(15)26)8-16(12-28)24(31)29-20-7-6-17(25)11-21(20)30(32)33/h2-11H,13H2,1H3,(H,29,31)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFOOUBLTXHIIG-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.